5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL
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Overview
Description
5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its tricyclic framework, which includes a pyridine ring and two ethyl groups. It has garnered interest due to its potential use in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL typically involves multiple steps. One common method includes the reaction of 3-bromopyridine with diethyl methoxyborane under controlled conditions. The reaction is carried out at a temperature range of 0-5°C for about 6 hours, with the diethyl methoxyborane being added dropwise over 30 minutes. The molar ratio of 3-bromopyridine to diethyl methoxyborane is maintained at 0.9:1.0, and the ratio of isopropylmagnesium chloride to diethyl methoxyborane is 1.0:1.0. This process yields a white solid product with a melting point of 172-175°C and a yield of over 81% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure high purity and yield. The compound is typically produced in batch processes, with careful control of temperature, pressure, and reactant addition rates to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex tricyclic structures.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored as a potential therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL involves its interaction with specific molecular targets. It acts as an inhibitor of ATR protein kinase, which plays a crucial role in the DNA damage response pathway. By inhibiting ATR, the compound can interfere with the repair of damaged DNA, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-pyridyl)borane: Another compound with a pyridine ring and ethyl groups, used in organic synthesis and as an intermediate in pharmaceutical production.
3-(Diethylboryl)pyridine: Similar structure but with different functional groups, used in the synthesis of complex organic molecules.
Uniqueness
5,7-Diethyl-2-(3-pyridyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-OL is unique due to its tricyclic structure, which imparts specific chemical and biological properties. Its ability to inhibit ATR protein kinase distinguishes it from other similar compounds and highlights its potential in cancer therapy .
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
5,7-diethyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C17H25N3O/c1-3-16-9-19-11-17(4-2,15(16)21)12-20(10-16)14(19)13-6-5-7-18-8-13/h5-8,14-15,21H,3-4,9-12H2,1-2H3 |
InChI Key |
JKARSKYWRDNHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1O)(CN(C2)C3C4=CN=CC=C4)CC |
Origin of Product |
United States |
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